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Compound of Interest

Compound Name: Deschloro Dasatinib

Cat. No.: B569063

For Immediate Release

This application note provides detailed spectroscopic techniques and protocols for the
characterization of Deschloro Dasatinib, a known impurity of the tyrosine kinase inhibitor,
Dasatinib. This document is intended for researchers, scientists, and drug development
professionals involved in the quality control and analytical development of Dasatinib.

Introduction

Dasatinib is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic
myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia
(Ph+ ALL). As with any pharmaceutical compound, the identification and characterization of
impurities are critical for ensuring the safety and efficacy of the drug product. Deschloro
Dasatinib is a process-related impurity of Dasatinib, differing by the absence of a chlorine
atom on the 2-chloro-6-methylphenyl ring. Its chemical formula is C22H27N702S with a
molecular weight of 453.56 g/mol . Accurate characterization of this impurity is essential for
quality control and regulatory compliance.

This document outlines the application of various spectroscopic techniques, including
Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy,
Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the
unambiguous identification and quantification of Deschloro Dasatinib.
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Physicochemical Properties

A summary of the key physicochemical properties of Deschloro Dasatinib is presented in
Table 1.

Table 1. Physicochemical Properties of Deschloro Dasatinib

Property Value

N-(2-methylphenyl)-2-((6-(4-(2-
Chemical Name hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-

4-yl)amino)thiazole-5-carboxamide

Molecular Formula C22H27N702S

Molecular Weight 453.56 g/mol

Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and Methanol

Spectroscopic Characterization

The following sections detail the application of various spectroscopic methods for the
characterization of Deschloro Dasatinib. While specific experimental data for Deschloro
Dasatinib is not widely published, the data for the parent compound, Dasatinib, serves as a
crucial reference for spectral interpretation. The expected shifts and changes in the spectra due
to the absence of the chlorine atom are discussed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the preliminary identification and quantification of
Deschloro Dasatinib. Dasatinib exhibits a characteristic maximum absorption (Amax) at
approximately 323 nm. It is anticipated that Deschloro Dasatinib will have a similar UV
absorption profile, with a potential minor shift in the Amax due to the change in the substituent
on the phenyl ring.

Table 2: UV-Vis Spectroscopic Data
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Compound Amax (nm) Solvent

Dasatinib (Reference) ~323 Methanol or Acetonitrile

Deschloro Dasatinib
(Expected)

~320-325 Methanol or Acetonitrile

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The
FTIR spectrum of Deschloro Dasatinib is expected to be very similar to that of Dasatinib, with
the primary difference being the absence of the C-ClI stretching vibration.

Table 3: Key FTIR Absorption Bands (Expected)

Wavenumber (cm—?) Assignment

~3400 N-H stretching (amide and amine)

~3200 O-H stretching (alcohol)

~2950-2850 C-H stretching (aliphatic)

~1640 C=0 stretching (amide I)

~1580 N-H bending (amide II) and C=N stretching
~1520 C=C stretching (aromatic)

~1140 C-O stretching (alcohol)

~1050 C-N stretching

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and
fragmentation pattern of a compound. For Deschloro Dasatinib, the expected protonated
molecule [M+H]* would be observed at an m/z of approximately 454.57. The fragmentation
pattern can provide valuable structural information.

Table 4: Expected Mass Spectrometry Data
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Key Fragment lons

Compound lonization Mode [M+H]* (m/z)

(m/z)

Dasatinib (Reference)  ESI+ 488.15 401.1, 328.1
Expected fragments
corresponding to the
loss of the N-(2-

Deschloro Dasatinib ESI+ 454.57 methylphenyl)carboxa

mide and
piperazinylethanol

moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic
molecules. The *H and 3C NMR spectra of Deschloro Dasatinib will show characteristic
signals for the aromatic, aliphatic, and heteroaromatic protons and carbons. The key difference
in the *H NMR spectrum compared to Dasatinib will be the presence of an additional aromatic
proton signal in the region of the phenyl ring, replacing the signal pattern of the chloro-
substituted ring.

Table 5: Expected *H NMR Chemical Shifts (in DMSO-de)

Proton Expected Chemical Shift (ppm)

Aromatic protons (thiazole, pyrimidine, phenyl) 6.0-8.5

-NH protons 9.0-11.0
-OH proton ~4.5
Piperazine and ethyl protons 25-4.0
Methyl protons ~2.2

Table 6: Expected 3C NMR Chemical Shifts (in DMSO-ds)
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Carbon Expected Chemical Shift (ppm)
Aromatic and heteroaromatic carbons 100 - 165

Amide carbonyl carbon ~162

Piperazine and ethyl carbons 40 - 65

Methyl carbon ~18

Experimental Protocols

This section provides generalized experimental protocols for the spectroscopic analysis of
Deschloro Dasatinib. These protocols are based on standard analytical methods for Dasatinib
and its impurities and may require optimization for specific instrumentation and sample
matrices.

UV-Vis Spectroscopy Protocol

o Sample Preparation: Prepare a stock solution of Deschloro Dasatinib in a suitable UV-
grade solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a final concentration of 10-20 pg/mL.

¢ Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
e Analysis: Scan the sample solution from 200 to 400 nm using the solvent as a blank.

o Data Processing: Determine the wavelength of maximum absorbance (Amax).

FTIR Spectroscopy Protocol

o Sample Preparation: Mix a small amount of the solid Deschloro Dasatinib sample with dry
potassium bromide (KBr) and press into a thin pellet. Alternatively, acquire the spectrum
using an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Use a calibrated FTIR spectrometer.

e Analysis: Acquire the spectrum over the range of 4000 to 400 cm™1.
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o Data Processing: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (LC-MS) Protocol

o Chromatographic Separation:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A suitable gradient to separate Deschloro Dasatinib from Dasatinib and other
impurities.

o Flow Rate: 0.8 - 1.2 mL/min.
o Injection Volume: 5-10 pL.
e Mass Spectrometric Detection:
o lonization Source: Electrospray lonization (ESI) in positive mode.

o Scan Mode: Full scan mode to identify the [M+H]* ion and product ion scan mode to
obtain fragmentation patterns.

o Mass Range: m/z 100-1000.

» Data Processing: Determine the accurate mass of the parent ion and identify the major
fragment ions.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of Deschloro Dasatinib in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-ds).

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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e Analysis: Acquire *H and 3C NMR spectra. Other experiments such as COSY, HSQC, and
HMBC can be performed for complete structural assignment.

» Data Processing: Process the spectra to determine chemical shifts, coupling constants, and
integration values.

Visualizations
Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of
Deschloro Dasatinib from a bulk drug substance.
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Caption: Workflow for the characterization of Deschloro Dasatinib.
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Signaling Pathway Inhibition by Dasatinib

Deschloro Dasatinib, as a structural analog of Dasatinib, is expected to have a similar, though
potentially less potent, inhibitory effect on the same signaling pathways. The following diagram
illustrates the primary signaling pathways inhibited by Dasatinib.
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Caption: Dasatinib's inhibition of key signaling pathways.

Conclusion

This application note provides a comprehensive overview of the spectroscopic techniques and
protocols for the characterization of Deschloro Dasatinib. The presented data, based on the
well-characterized parent compound Dasatinib, and the detailed experimental workflows will
serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The
accurate identification and characterization of impurities like Deschloro Dasatinib are
paramount for ensuring the quality, safety, and efficacy of Dasatinib drug products.

 To cite this document: BenchChem. [Spectroscopic Characterization of Deschloro Dasatinib:
An Application Note for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569063#spectroscopic-techniques-for-the-
characterization-of-deschloro-dasatinib]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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